2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
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Overview
Description
4-TERT-BUTYL-N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]BENZAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexylcarbamothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with cyclohexylamine to produce 4-tert-butyl-N-cyclohexylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
4-TERT-BUTYL-N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexanone
- 4-tert-Butyl-N-(2-ethyl-6-methylphenyl)benzamide
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
4-TERT-BUTYL-N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N3OS |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-[(4-tert-butylbenzoyl)amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C18H27N3OS/c1-18(2,3)14-11-9-13(10-12-14)16(22)20-21-17(23)19-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,22)(H2,19,21,23) |
InChI Key |
GMSZKZIYZBGWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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